Mellein

Description

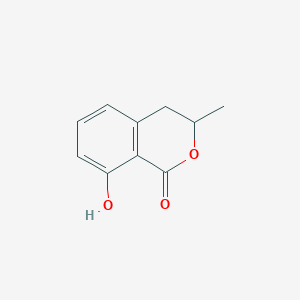

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891794 | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-93-7, 17397-85-2 | |

| Record name | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochracin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mellein and its Derivatives: A Comprehensive Technical Guide to Their Natural Sources, Biosynthesis, and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Mellein and its structurally diverse derivatives represent a significant class of 3,4-dihydroisocoumarins with a wide array of biological activities. Primarily known as fungal metabolites, their natural occurrence extends to plants, insects, and bacteria, where they play crucial roles in chemical ecology and organismal defense.[1][2] This technical guide provides a comprehensive overview of the natural sources of melleins, delves into their biosynthetic pathways, and offers insights into the methodologies for their isolation and purification. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of these intriguing natural products, supported by technical protocols and quantitative data to facilitate further investigation and application.

Introduction: The Chemical Ecology of Melleins

Melleins are a subgroup of 3,4-dihydroisocoumarins, which are in turn a class of polyketides.[2] The core structure consists of a bicyclic lactone. First isolated in 1933 from the fungus Aspergillus melleus and initially named ocracin, (R)-mellein is the most common naturally occurring enantiomer.[2] These specialized metabolites are not merely metabolic byproducts but are active participants in the life cycles of their producers, involved in a multitude of biochemical and ecological interactions.[1][2] Their biological activities are diverse, ranging from antimicrobial and antifungal to phytotoxic and insecticidal, making them a rich source for the discovery of new lead compounds in medicine and agriculture.

This guide will navigate the diverse natural origins of this compound and its derivatives, elucidate the enzymatic machinery responsible for their synthesis, and provide a practical framework for their extraction and purification from these sources.

Natural Sources of this compound and its Derivatives

The distribution of this compound and its analogues spans across multiple biological kingdoms, with fungi being the most prolific producers.

Fungal Kingdom: A Treasure Trove of this compound Diversity

Fungi are the most significant source of melleins, with a vast array of species from different genera producing a rich diversity of these compounds.[1][2]

-

Aspergillus and Penicillium Species: Historically, Aspergillus melleus was the first reported source of this compound.[2] Other species, such as Aspergillus ochraceus, are known to produce this compound and 4-hydroxythis compound.[3][4] Penicillium species are also notable producers of various bioactive metabolites, including this compound derivatives.

-

Endophytic Fungi: Endophytic fungi, which reside within the tissues of living plants, are a particularly rich source of novel this compound derivatives. For instance, an unidentified Ascomycete isolated from Meliotus dentatus was found to produce two new polyketide metabolites, cis-4-acetoxyoxythis compound and 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound, which exhibited strong antibacterial and antifungal activities.[5] Other examples include Alternaria burnsii from Morus alba producing 5-methylthis compound and Lasiodiplodia theobromae yielding this compound with broad-spectrum antimicrobial properties.

-

Plant Pathogenic Fungi: Many plant pathogenic fungi utilize this compound and its derivatives as virulence factors. Botryosphaeria dothidea, a canker-causing fungus, produces this compound as a phytotoxic substance. Parastagonospora nodorum, a wheat pathogen, upregulates the production of (R)-mellein during infection.[6]

The Plant Kingdom: A Less Explored Source

While less common than in fungi, this compound and its derivatives have also been isolated from higher plants.

-

Daucus carota (Carrot): The first discovery of a this compound derivative from a plant was (3R)-6-methoxythis compound, isolated from bitter carrots in 1960.[2]

-

Stevia lucida : (+)-Mellein has been isolated from the leaves and stems of Stevia lucida, marking the first report of an isocoumarin in the Stevia genus.

-

Garcinia bancana and Ficus formosana : (R)-(-)-mellein has also been identified in the twigs and leaves of Garcinia bancana and the stems of Ficus formosana.[2]

-

Verbascum thapsus (Common Mullein): This medicinal plant contains a variety of phytochemicals, and while not explicitly stating this compound, its extracts have shown biological activities that are consistent with the presence of bioactive polyketides.[7][8]

The Insect World: Melleins as Pheromones and Defense Compounds

Insects utilize this compound and its derivatives for chemical communication and defense.

-

Carpenter Ants (Camponotus spp.): this compound has been identified in the mandibular gland secretions of carpenter ants, where it can function as a trail pheromone.[2]

-

Termites (Reticulitermes speratus): (R)-(-)-mellein has been found in termites and acts as a fungistatic compound, inhibiting the growth of entomopathogenic fungi.[9] This highlights its role in the social immunity of these insects.

The Bacterial Domain: An Emerging Source

Bacteria are also capable of producing this compound and its derivatives, often with unique structural modifications.

-

Stappia sp.: A marine-derived bacterium, Stappia sp., has been shown to biotransform (-)-mellein into its oxidized metabolite, (3R,4S)-4-hydroxythis compound.[10][11] This demonstrates the potential of bacteria in generating novel this compound derivatives through biotransformation.

Biosynthesis of this compound and its Derivatives: The Polyketide Pathway

Melleins are synthesized via the polyketide pathway, a major route for the production of secondary metabolites in many organisms. The core of this process is the iterative condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, catalyzed by a large multi-domain enzyme complex known as polyketide synthase (PKS).

Fungal this compound Biosynthesis

In fungi, this compound biosynthesis is typically carried out by a partially reducing iterative polyketide synthase (PR-PKS).[1][2][12]

The proposed biosynthetic mechanism for (R)-mellein involves the following key steps:

-

Initiation: The PKS is loaded with a starter unit, typically acetyl-CoA.

-

Elongation: The polyketide chain is extended through the sequential addition of four malonyl-CoA extender units.

-

Reductive Processing: The ketoreductase (KR) domain of the PKS selectively reduces the β-keto groups at specific points during chain elongation. For this compound synthesis, this reduction occurs at the diketide and tetraketide stages.

-

Cyclization and Release: The final pentaketide intermediate undergoes an aldol cyclization to form the aromatic ring, followed by dehydration. A thioesterase (TE) or a dedicated product template (PT) domain then catalyzes the release of the final (R)-mellein product through a stereospecific cyclization.

The biosynthesis of some this compound derivatives, such as 6-hydroxythis compound, can involve the collaboration of a PKS-like enzyme with a non-reducing PKS.[10][13][14][15][16][17]

Diagram of the Fungal this compound Biosynthetic Pathway:

Caption: Proposed biosynthetic pathway of (R)-mellein in fungi.

Biosynthesis in Other Organisms

The biosynthetic pathways for melleins in plants, insects, and bacteria are less well-characterized. It is presumed that they also arise from a polyketide pathway, but the specific PKS enzymes and regulatory mechanisms are likely to differ. In insects, it is also possible that some melleins are not synthesized de novo but are instead sequestered from their diet or produced by symbiotic microorganisms.

Isolation and Purification of this compound and its Derivatives: A Methodological Approach

The successful isolation and purification of this compound and its derivatives are contingent on the selection of appropriate extraction and chromatographic techniques, which are in turn dictated by the source material and the physicochemical properties of the target compounds.

General Workflow

A typical workflow for the isolation of melleins involves:

-

Extraction: Liberation of the compounds from the source material (e.g., fungal culture, plant tissue) using a suitable solvent.

-

Fractionation: Preliminary separation of the crude extract into fractions with varying polarity using techniques like liquid-liquid extraction or column chromatography.

-

Purification: High-resolution separation of the target compounds from the enriched fractions using various chromatographic methods.

-

Structural Elucidation: Characterization of the purified compounds using spectroscopic and spectrometric techniques.

Diagram of the General Isolation and Purification Workflow:

Sources

- 1. Melanin biosynthesis and functional roles in insects: insights into immunological defense, physiological regulation, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Production in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot and its role in pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Melleins—Intriguing Natural Compounds | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. repository.najah.edu [repository.najah.edu]

- 9. researchgate.net [researchgate.net]

- 10. jmb.or.kr [jmb.or.kr]

- 11. Biotransformation of Bioactive (-)-Mellein by a Marine Isolate of Bacterium Stappia sp. -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 12. researchgate.net [researchgate.net]

- 13. eje.cz [eje.cz]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Mellein Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melleins are a class of 3,4-dihydroisocoumarin natural products primarily produced by fungi, with occurrences in bacteria, insects, and plants.[1][2][3] These polyketide-derived specialized metabolites are integral to the biochemical and ecological interactions of their producers.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities of mellein and its derivatives, including their antifungal, antibacterial, phytotoxic, and enzyme-inhibiting properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for activity assessment, summarize key quantitative data, and explore the potential of these compounds in drug development and agricultural applications.

Introduction to this compound and its Analogs

This compound, first isolated in 1933 from the fungus Aspergillus melleus and initially named ocracin, is the most recognized member of the 3,4-dihydroisocoumarin subgroup.[1] Structurally, melleins are characterized by a 3,4-dihydro-1H-isochromen-1-one core. The basic scaffold of this compound is 8-hydroxy-3-methylisochroman-1-one.[1] Natural variations in this core structure, such as hydroxylation, methylation, and chlorination, give rise to a wide array of this compound analogs with distinct biological profiles.[1][3] These compounds are synthesized via the polyketide pathway, and the enzymes and genes involved in their biosynthesis are a subject of ongoing research.[1][2]

Key Biological Activities of this compound Compounds

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for further investigation in medicine and agriculture.

Antifungal Activity

A prominent and well-documented activity of this compound compounds is their ability to inhibit the growth of various fungal species.

Spectrum of Activity: this compound analogs have demonstrated efficacy against a range of fungi, including plant pathogens and species of clinical relevance.[1] For instance, certain this compound analogues have shown activity against Eurotium repens and Ustilago violacea.[1] Additionally, 5-methylthis compound has been found to inhibit several plant pathogenic fungi, including Botrytis cinerea, Colletotrichum gloeosporioides, Cercospora beticola, and Rhizoctonia solani.[4] Two new polyketides, cis-4-acetoxyoxythis compound and 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound, displayed strong antifungal activity against Microbotryum violaceum, Botrytis cinerea, and Septoria tritici.[5]

Mechanism of Action: The antifungal mechanisms of melleins are multifaceted. One proposed mechanism involves the disruption of fungal cell membrane integrity.[4] Another key target is the inhibition of fungal enzymes. For example, 5-methylthis compound and this compound have been identified as inhibitors of Sirtuin A (SirA), an NAD+-dependent histone deacetylase in Aspergillus nidulans.[6] Sirtuins are involved in fungal growth and the production of secondary metabolites, making them a viable target for antifungal agents.[6] Inhibition of these enzymes can lead to alterations in gene expression and hinder fungal growth.[6][7]

Antibacterial Activity

This compound compounds also possess antibacterial properties, with a notable efficacy against Gram-positive bacteria.

Spectrum of Activity: this compound and its derivatives have shown inhibitory effects against various bacterial pathogens.[[“]][[“]][[“]] For example, 7-methoxy-5-methylthis compound and 8-methoxy-5-methylthis compound exhibited moderate activity against Gram-positive bacteria.[1] Furthermore, two new polyketide derivatives of this compound demonstrated strong antibacterial activity against Escherichia coli and Bacillus megaterium.[5] (R)-mellein showed the most potent antibacterial activity among several tested derivatives.[11]

Mechanism of Action: While the exact antibacterial mechanisms are still under investigation, it is hypothesized that melleins may disrupt bacterial cell membranes or interfere with essential enzymatic processes, similar to their antifungal action. The broad-spectrum activity of some related compounds suggests multiple modes of action.[12]

Phytotoxic and Herbicidal Activity

Several this compound compounds have been identified as potent phytotoxins, suggesting their potential use as natural herbicides.

Spectrum of Activity: Melleins have been shown to inhibit the growth of various plant species.[3] For instance, this compound extracted from Lasiodiplodia pseudotheobromae demonstrated significant herbicidal activity on Setaria italica, Cyanodon dactylon, and Axonopus compressus.[13] This compound was also found to induce necrotic effects on the leaves and inhibit radicle and hypocotyl growth in the seeds of Echinochloa crus-galli.[13]

Mechanism of Action: The phytotoxic effects of melleins are likely due to their interference with essential plant physiological processes.[14][15][16] These can include disruption of cell division, inhibition of photosynthesis, or interference with hormonal signaling pathways. The selective nature of some this compound-producing fungi, which are pathogenic to specific plants, suggests that these compounds may have specific molecular targets within the plant host.[14][15]

Enzyme Inhibition

Beyond their antimicrobial and phytotoxic effects, melleins have been shown to inhibit a variety of enzymes, highlighting their potential as biochemical probes and therapeutic leads.

Notable Inhibitory Activities:

-

HCV Protease: (R)-(-)-mellein has been reported to inhibit the Hepatitis C Virus (HCV) protease with an IC50 value of 35 μM.[1]

-

Fungal Sirtuin (Histone Deacetylase): 5-methylthis compound and this compound inhibit the activity of Sirtuin A (SirA) from Aspergillus nidulans with IC50 values of 120 µM and 160 µM, respectively.[6]

-

Aromatase (CYP19): A dihydroisocoumarin derivative isolated from Xyris pterygoblephara showed potent and selective inhibition of aromatase with an IC50 value of 1.6 ± 0.1 μM.[17][18] This compound showed modest inhibition of CYP1A1 (IC50 = 38.0 ± 2.0 μM) and did not affect CYP2C8 and CYP3A4.[17][18]

-

Carnitine Acetyltransferase (CAT): Synthetic derivatives of 3,4-dihydroisocoumarin have been investigated as inhibitors of CAT, a key enzyme in fatty acid metabolism.[19][20] Kinetic studies of cis- and trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acids revealed mixed inhibition of CAT with Ki values of 130 µM and 380 µM, respectively.[20]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of various this compound compounds against different biological targets.

Table 1: Antifungal and Antibacterial Activity of this compound Compounds

| Compound | Target Organism | Activity Metric | Value | Reference |

| 5-methylthis compound | Botrytis cinerea | IC50 | 34.59 ± 1.03 µg/mL | [4] |

| 5-methylthis compound | Colletotrichum gloeosporioides | IC50 | 38.21 ± 0.98 µg/mL | [4] |

| 5-methylthis compound | Cercospora beticola | IC50 | 41.65 ± 1.15 µg/mL | [4] |

| 5-methylthis compound | Rhizoctonia solani | IC50 | 44.76 ± 1.03 µg/mL | [4] |

| cis-4-acetoxyoxythis compound | Escherichia coli, Bacillus megaterium | Strong Activity | - | [5] |

| 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound | Escherichia coli, Bacillus megaterium | Strong Activity | - | [5] |

| (R)-5-methoxycarbonylthis compound | Pyricularia oryzae (conidial germination) | IC50 | 30.2 µM | [11] |

| (R)-5-methoxycarbonylthis compound | Pyricularia oryzae (germ tube elongation) | IC50 | 20.7 µM | [11] |

Table 2: Enzyme Inhibition by this compound and its Derivatives

| Compound | Enzyme Target | Activity Metric | Value | Reference |

| (R)-(-)-mellein | HCV Protease | IC50 | 35 µM | [1] |

| 5-methylthis compound | Fungal Sirtuin A (SirA) | IC50 | 120 µM | [6] |

| This compound | Fungal Sirtuin A (SirA) | IC50 | 160 µM | [6] |

| (3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetate | Aromatase (CYP19) | IC50 | 1.6 ± 0.1 µM | [17][18] |

| (3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetate | Cytochrome P450 1A1 (CYP1A1) | IC50 | 38.0 ± 2.0 µM | [17][18] |

| cis-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acid | Carnitine Acetyltransferase (CAT) | Ki | 130 µM | [20] |

| trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acid | Carnitine Acetyltransferase (CAT) | Ki | 380 µM | [20] |

Experimental Protocols for Activity Assessment

Protocol for Determining Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[21][22]

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[21][23] b. Suspend the colonies in 3-5 mL of sterile saline or broth.[21][22] c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[21][22] d. Dilute the standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).[24]

2. Preparation of this compound Compound Dilutions: a. Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).[21] b. In a 96-well microtiter plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[21][22] The final volume in each well before adding the inoculum should be 50 µL.[23]

3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.[21][23] b. Include a growth control (broth + inoculum) and a sterility control (broth only).[21] c. Incubate the plate at 35 ± 2°C for 16-20 hours.[21][22]

4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity).[21] b. The MIC is the lowest concentration of the this compound compound at which there is no visible growth.[21][25]

Protocol for Antifungal Susceptibility Testing

This protocol is adapted from standardized methods for testing natural products against fungi.[26][27][28][29]

1. Preparation of Fungal Inoculum: a. Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar). b. Prepare a spore suspension by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. c. Adjust the spore concentration to approximately 2.5 x 10^4 spores/mL in Sabouraud Dextrose (SD) Broth.[4]

2. Preparation of this compound Compound Dilutions: a. In a 96-well microtiter plate, add 90 µL of the fungal spore suspension to each well.[4] b. Prepare serial dilutions of the this compound compound in a suitable solvent (e.g., DMSO). c. Add 10 µL of each this compound dilution to the corresponding wells.[4]

3. Incubation and Reading: a. Include a growth control (spore suspension + solvent) and a sterility control (broth only). b. Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours. c. Determine the antifungal activity by measuring the absorbance using a microplate reader or by visual inspection. The percentage of inhibition can be calculated relative to the growth control.[4]

Protocol for Phytotoxicity Assessment (Seedling Growth Inhibition)

This protocol is a general method for assessing the herbicidal activity of natural compounds.[30]

1. Preparation of Test Plates: a. Place a filter paper in a sterile petri dish. b. Add a known volume of a solution of the this compound compound at the desired concentration. c. Include a control plate with the solvent only.

2. Seed Germination and Growth: a. Place a set number of seeds of the target plant species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) on the filter paper.[30] b. Seal the petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.

3. Assessment of Phytotoxicity: a. After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings. b. Calculate the percentage of inhibition for each parameter compared to the control.[30]

Visualizations: Workflows and Mechanisms

Caption: General workflow for the isolation and biological characterization of this compound compounds.

Sources

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melleins-Intriguing Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural characterization, in-silico studies, and antifungal activity of 5-methylthis compound isolated from endophytic Alternaria burnsii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methylthis compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-fungal properties and mechanisms of melittin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. consensus.app [consensus.app]

- 10. consensus.app [consensus.app]

- 11. academic.oup.com [academic.oup.com]

- 12. Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phytotoxic Secondary Metabolites from Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] Phytotoxic Secondary Metabolites from Fungi | Semantic Scholar [semanticscholar.org]

- 17. Selective Inhibition of Aromatase by a Dihydroisocoumarin from Xyris pterygoblephara - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective inhibition of aromatase by a dihydroisocoumarin from Xyris pterygoblephara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 24. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 25. bmglabtech.com [bmglabtech.com]

- 26. repositorio.unesp.br [repositorio.unesp.br]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. scielo.br [scielo.br]

- 30. A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03 [mdpi.com]

An In-depth Technical Guide to the Mellein Biosynthesis Pathway in Aspergillus

Abstract: Mellein, a dihydroisocoumarin polyketide, is a significant secondary metabolite produced by numerous fungal species, including several within the genus Aspergillus.[1][2][3] Its diverse biological activities, ranging from phytotoxicity to potential therapeutic applications, have made its biosynthetic pathway a subject of intensive research. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in Aspergillus, designed for researchers, scientists, and drug development professionals. We will dissect the core enzymatic machinery, explore the underlying genetic architecture, detail robust experimental workflows for pathway elucidation, and discuss the regulatory nuances that govern its production.

Introduction to this compound: Structure and Significance

This compound, chemically known as (R)-3,4-dihydro-8-hydroxy-3-methylisocoumarin, is a natural product characterized by a dihydroisocoumarin core. It is produced by various Aspergillus species, notably Aspergillus ochraceus and Aspergillus terreus.[1][2][3][4] The significance of this compound is multifaceted; it is recognized as a mycotoxin that can contaminate food and feed, and it exhibits phytotoxic properties, playing a role in fungal pathogenesis against plants.[2][5][6] Conversely, this compound and its derivatives have demonstrated a range of interesting bioactivities, including antifungal and antibacterial properties, making them intriguing scaffolds for drug discovery.[7]

The Core Biosynthetic Engine: A Partially Reducing Polyketide Synthase

The biosynthesis of this compound is a classic example of fungal polyketide synthesis, orchestrated by a large, multifunctional enzyme known as a Type I iterative Polyketide Synthase (PKS).[8][9] Specifically, this compound is synthesized by a Partially Reducing Polyketide Synthase (PR-PKS) .[9][10]

The synthesis initiates with a starter unit, acetyl-CoA , and proceeds through the iterative addition of four malonyl-CoA extender units. A critical and defining feature of the this compound pathway is a single ketoreduction step that occurs after the addition of the second malonyl-CoA, at the triketide stage. This reduction is dependent on the cofactor NADPH .[11][12][13] Following this reduction, two more elongation cycles occur, leading to a pentaketide intermediate. This intermediate then undergoes a PKS-catalyzed aldol condensation to form the characteristic six-membered heterocyclic ring, which is subsequently released from the enzyme as (R)-mellein.[10]

The biosynthesis of this compound is mechanistically similar to that of another well-known fungal polyketide, 6-methylsalicylic acid (6-MSA). The key distinction is that this compound synthesis involves an additional chain elongation and a crucial ketoreduction step, resulting in the dihydroisocoumarin structure instead of the aromatic ring of 6-MSA.[10][14]

Enzymatic Architecture: The this compound Synthase

The this compound synthase (MLNS) enzyme is a megasynthase containing a canonical set of domains for a PR-PKS.[10] While the specific this compound synthase from an Aspergillus species has not been as exhaustively characterized as some other PKSs, functional characterization of the MLNS from Parastagonospora nodorum provides an excellent model.[10] The typical domain architecture is as follows:

-

Ketosynthase (KS): Catalyzes the condensation reaction between the growing polyketide chain and the incoming malonyl-CoA extender unit.

-

Acyltransferase (AT): Selects and loads the acetyl-CoA starter and malonyl-CoA extender units onto the Acyl Carrier Protein.

-

Ketoreductase (KR): Performs the NADPH-dependent reduction of the keto group at the triketide stage. The programming of this domain to act only at a specific chain length is a key determinant of the final product.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

-

Thioester Hydrolase (TH) / Thioesterase (TE): Catalyzes the final cyclization and release of the completed this compound molecule from the ACP.[15]

Workflow 1: Gene Knockout via CRISPR/Cas9

Objective: To definitively link a candidate PR-PKS gene to this compound production by observing the loss of the metabolite upon gene deletion.

Causality: The CRISPR/Cas9 system provides a highly efficient and precise method for creating targeted gene disruptions in filamentous fungi like Aspergillus. [16][17][18]By knocking out the suspected synthase gene, we can directly test the hypothesis that it is essential for this compound biosynthesis. The absence of this compound in the mutant strain, compared to the wild-type, provides strong evidence of the gene's function.

Protocol: CRISPR/Cas9-Mediated Gene Disruption in Aspergillus

-

gRNA Design: Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the coding sequence of the candidate PKS gene. Use bioinformatics tools to minimize off-target effects.

-

Vector Construction: Clone the sgRNA expression cassettes (driven by a suitable promoter like U6) into a vector containing the Cas9 nuclease gene (codon-optimized for Aspergillus and driven by a strong constitutive promoter like gpdA or tef1). [19]The vector should also contain a selectable marker (e.g., hygromycin resistance, hph).

-

Protoplast Preparation: Grow the wild-type Aspergillus strain in liquid medium. Harvest the mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) to digest the cell wall and generate protoplasts.

-

Transformation: Co-transform the Aspergillus protoplasts with the Cas9/gRNA plasmid and a donor DNA repair template if performing homologous recombination-based replacement. For simple knockout, non-homologous end joining (NHEJ) following Cas9-induced double-strand breaks is often sufficient. [17]Use a PEG-calcium chloride-mediated method.

-

Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin). Isolate individual transformants.

-

Verification: Screen putative mutants by PCR using primers flanking the target gene to confirm deletion or disruption. Sequence the PCR product to verify the mutation at the genomic level.

-

Phenotypic Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under this compound-producing conditions. Analyze the culture extracts via LC-MS (see Workflow 3) to confirm the abrogation of this compound production in the mutant.

Workflow 2: Heterologous Expression

Objective: To confirm that the candidate PKS gene is solely responsible for this compound synthesis by expressing it in a clean host organism that does not natively produce this compound.

Causality: Native producers often have complex metabolic profiles, making it difficult to isolate or attribute a single product to a single gene. Expressing the gene in a well-characterized host like Aspergillus oryzae (a GRAS organism with a well-developed genetic toolkit) or Saccharomyces cerevisiae allows for unambiguous product identification. [10][20][21]This self-validating system demonstrates sufficiency; if the host produces this compound only when the gene is introduced, the gene's function is confirmed.

Protocol: Heterologous Expression in Aspergillus oryzae

-

Gene Cloning: Amplify the full-length cDNA of the candidate PKS gene from the native Aspergillus strain.

-

Expression Vector Construction: Clone the PKS cDNA into an A. oryzae expression vector under the control of a strong, inducible promoter (e.g., the amylase promoter, amyB). Include a selectable marker (e.g., pyrG or niaD).

-

Host Transformation: Transform the expression vector into a suitable A. oryzae host strain (e.g., a pyrG auxotroph if using a pyrG marker) using protoplast-PEG transformation.

-

Strain Cultivation: Grow the transformed A. oryzae strain on a medium that induces the promoter (e.g., a starch-based medium for the amyB promoter). A control strain containing an empty vector should be grown in parallel.

-

Metabolite Analysis: After a suitable incubation period, extract the secondary metabolites from the culture medium and mycelia. Analyze the extracts by LC-MS (see Workflow 3) to detect the production of this compound in the recombinant strain but not in the control.

Workflow 3: Metabolite Profiling and Analysis

Objective: To qualitatively detect and quantitatively measure this compound production in fungal cultures.

Causality: High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) is the gold standard for analyzing secondary metabolites. [22][23]Its high sensitivity and selectivity allow for the confident identification and quantification of specific compounds even in complex mixtures. Comparing the metabolic profiles of wild-type, mutant, and heterologous expression strains is the ultimate validation step in any pathway elucidation project.

Protocol: LC-MS/MS Analysis of this compound

-

Sample Preparation:

-

Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar (e.g., Yeast Extract Sucrose Agar).

-

Extract the culture broth with an organic solvent like ethyl acetate.

-

If grown on solid media, macerate the agar and mycelia in ethyl acetate.

-

Evaporate the solvent to dryness and re-dissolve the crude extract in a suitable solvent like methanol for analysis.

-

-

LC Separation:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization). This separates the compounds based on their polarity.

-

-

MS Detection and Identification:

-

Use an electrospray ionization (ESI) source, typically in positive ion mode.

-

Perform a full scan to identify the protonated molecule [M+H]⁺ of this compound.

-

Conduct tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern.

-

Confirm the identity of this compound by comparing its retention time and MS/MS spectrum to an authentic chemical standard.

-

| Analyte | Molecular Formula | Exact Mass [M+H]⁺ | Key MS/MS Fragments (Collision Energy Dependent) |

| This compound | C₁₀H₁₀O₃ | 179.0703 | 161 (loss of H₂O), 133 (loss of H₂O + CO), 105 |

References

-

Moore, J. H., Davis, N. D., & Diener, U. L. (1972). This compound and 4-Hydroxythis compound Production by Aspergillus ochraceus Wilhelm. Applied Microbiology, 23(6), 1067–1072. [Link]

-

Wikipedia. (n.d.). Aspergillus ochraceus. Retrieved January 9, 2026, from [Link]

-

Frisvad, J. C., Larsen, T. O., Thrane, U., Meijer, M., Varga, J., Samson, R. A., & Nielsen, K. F. (2011). Fumonisin and ochratoxin production in industrial Aspergillus niger strains. Journal of agricultural and food chemistry, 59(8), 3865-3870. [Link]

-

Kishor, K., Ross, M. K., & Ramkumar, S. (2025). Analytical Techniques for Melanin Identification and Estimation by Mass Spectrometry. In Methods in Molecular Biology (Vol. 2834, pp. 241-255). Springer. [Link]

-

Moore, J. H., Davis, N. D., & Diener, U. L. (1972). This compound and 4-Hydroxythis compound Production by Aspergillus ochraceus Wilhelm. Applied Microbiology, 23(6), 1067–1072. [Link]

-

Zhang, M., Wang, W., Zhang, Y., Liu, X., Che, Y., & Liu, G. (2020). Heterologous expression of a single fungal HR-PKS leads to the formation of diverse 2-alkenyl-tetrahydropyrans in model fungi. Organic & Biomolecular Chemistry, 18(3), 459-466. [Link]

-

Frisvad, J. C., Andersen, B., & Thrane, U. (2007). Secondary metabolite profiling, growth profiles and other tools for species recognition and important Aspergillus mycotoxins. Studies in mycology, 59, 31–37. [Link]

-

UniProt. (n.d.). 6-methylsalicylic acid synthase - Aspergillus niger. Retrieved January 9, 2026, from [Link]

-

Pfeifer, B. A., & Khosla, C. (2001). Biosynthesis of polyketides in heterologous hosts. Microbiology and molecular biology reviews, 65(1), 106–118. [Link]

-

Ashour, M. L., El-Kassem, L. T. A., Abdel-Motaal, F. F., & El-Beih, A. A. (2022). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. Molecules, 27(15), 4939. [Link]

-

Awakawa, T., Kaji, T., Wakimoto, T., & Abe, I. (2014). Hidden function of catalytic domain in 6-methylsalicylic acid synthase for product release. The Journal of biological chemistry, 289(18), 12593–12602. [Link]

-

Kadooka, C., Okina, Y., Shiraishi, Y., Arioka, Y., Yamashita, M., Inokuchi, M., ... & Gomi, K. (2020). A CRISPR/Cas9-mediated gene knockout system in Aspergillus luchuensis mut. kawachii. Bioscience, biotechnology, and biochemistry, 84(10), 2179-2183. [Link]

-

Mortensen, U. H., & Nielsen, J. (2015). Heterologous production of fungal secondary metabolites in Aspergilli. Fungal genetics and biology, 75, 50-59. [Link]

-

Zaehle, C., Gressler, M., Shelest, E., & Brock, M. (2014). Terrein biosynthesis in Aspergillus terreus and its impact on phytotoxicity. Chemistry & biology, 21(5), 619–628. [Link]

-

Abdel-Hameed, M., Bertrand, R., Piercey-Normore, M. D., & Sorensen, J. L. (2016). Identification of 6-Hydroxythis compound Synthase and Accessory Genes in the Lichen Cladonia uncialis. Journal of natural products, 79(6), 1642–1649. [Link]

-

Rokas, A., Gibbons, J. G., & Slot, J. C. (2020). Diversity of Secondary Metabolism in Aspergillus nidulans Clinical Isolates. mSphere, 5(2), e00115-20. [Link]

-

Fisch, K. M., Bakeer, W., Yakasai, A. A., Song, Z., & Challis, G. L. (2011). Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone. Fungal genetics and biology, 48(4), 416–424. [Link]

-

ResearchGate. (n.d.). Heterologous expression of polyketide synthases (PKSs) from lichen mycobionts. Retrieved January 9, 2026, from [Link]

-

Wang, Y., Zhang, Y., Liu, Y., Zhang, G., & Ju, J. (2022). Cloning and Functional Characterization of the Polyketide Synthases Based on Genome Mining of Preussia isomera XL-1326. Frontiers in Microbiology, 13, 869687. [Link]

-

Fisch, K. M., Bakeer, W., Yakasai, A. A., Song, Z., & Challis, G. L. (2011). Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone. Fungal genetics and biology, 48(4), 416–424. [Link]

-

Yurchenko, A. N., Smetanina, O. F., & Kalinovskiy, A. I. (2023). The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi. Metabolites, 13(11), 1121. [Link]

-

Robbers, J. E., & Wood, S. (1978). Production of xanthomegnin and viothis compound by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum. Applied and environmental microbiology, 36(4), 552–554. [Link]

-

Kurosaki, F., & Nishi, A. (1993). Effect of NADPH-associated keto-reducing domain on substrate entry into 6-hydroxythis compound synthase, a multifunctional polyketide synthetic enzyme involved in phytoalexin biosynthesis in carrot. FEBS letters, 330(3), 257–260. [Link]

-

Wenderoth, M., & Tudzynski, B. (2022). Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins. Journal of fungi (Basel, Switzerland), 8(5), 458. [Link]

-

El-Hawary, S. S., Mohammed, R., Abou-Zid, S. F., & Rateb, M. E. (2021). Metabolomic profiling, biological evaluation of Aspergillus awamori, the river Nile-derived fungus using epigenetic and OSMAC approaches. RSC advances, 11(12), 6939–6951. [Link]

-

Cho, Y., Lee, W., & Lee, Y. H. (2015). An In Planta-Expressed Polyketide Synthase Produces (R)-Mellein in the Wheat Pathogen Parastagonospora nodorum. Applied and environmental microbiology, 81(18), 6276–6284. [Link]

-

Wang, F., Liu, T., & Wang, L. (2022). Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange. STAR protocols, 3(4), 101799. [Link]

-

Kubátová, A., & Klementová, S. (1999). Use of the 6-methylsalicylic-acid-synthase gene as a discriminating marker between Aspergillus terreus and Aspergillus flavipes. Folia microbiologica, 44(5), 503–509. [Link]

-

Wang, D., Liu, Y., & Liu, G. (2022). Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors. Synthetic and systems biotechnology, 7(3), 963–970. [Link]

-

Evidente, A., & Kornienko, A. (2020). Melleins—Intriguing Natural Compounds. Molecules, 25(10), 2338. [Link]

-

Zhang, C., Meng, X., & Wei, D. (2016). Development of the CRISPR/Cas9 System for Targeted Gene Disruption in Aspergillus fumigatus. Eukaryotic cell, 15(4), 460–469. [Link]

-

Chang, P. K., & Yu, J. (2023). A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger. Microbiology spectrum, 11(1), e0284422. [Link]

-

ResearchGate. (n.d.). CRISPR-Cas9 Gene Editing in Aspergillus: From Pathogenesis to Metabolic Engineering. Retrieved January 9, 2026, from [Link]

-

Kurosaki, F., & Nishi, A. (1989). Derailment product in NADPH-dependent synthesis of a dihydroisocoumarin 6-hydroxythis compound by elicitor-treated carrot cell extracts. Phytochemistry, 28(11), 2989-2991. [Link]

-

Nielsen, J. B., Nielsen, J. C., & Mortensen, U. H. (2014). Molecular and chemical characterization of the biosynthesis of the 6-MSA-derived meroterpenoid yanuthone D in Aspergillus niger. Chemistry & biology, 21(3), 356–365. [Link]

-

Abe, T., Hoshino, M., & Shizuya, H. (2009). Phylogenomic and Domain Analysis of Iterative Polyketide Synthases in Aspergillus Species. Evolutionary Bioinformatics Online, 5, 95–109. [Link]

-

Chiang, Y. M., Szewczyk, E., & Wang, C. C. (2010). Unraveling polyketide synthesis in members of the genus Aspergillus. Applied microbiology and biotechnology, 86(6), 1671–1682. [Link]

-

Kage, H., Riva, E., & Hertweck, C. (2021). Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme. Angewandte Chemie International Edition, 60(23), 12762-12766. [Link]

-

Wikipedia. (n.d.). 6-methylsalicylic-acid synthase. Retrieved January 9, 2026, from [Link]

-

Kurosaki, F., & Nishi, A. (1998). Effect of phosphate residue of NADPH on the interaction between catalytic domains of a multifunctional polyketide synthetic enzyme 6-hydroxythis compound synthase. Biochimica et biophysica acta, 1382(2), 271–276. [Link]

-

Kage, H., Riva, E., & Hertweck, C. (2021). Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme. Angewandte Chemie International Edition, 60(23), 12762-12766. [Link]

-

Li, Y., Liu, Y., & Zhang, Y. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Journal of agricultural and food chemistry, 69(32), 9207–9214. [Link]

-

Németh, M. Z., Csíkos, G., & Kovács, G. P. (2025). The terrein biosynthetic gene cluster of Aspergillus terreus: structure, function, regulation, and similar gene clusters. Frontiers in Fungal Biology, 6, 149. [Link]

-

ResearchGate. (n.d.). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Retrieved January 9, 2026, from [Link]

-

Rowles, I., & Grogan, G. (2024). Discovery and synthetic applications of a NAD(P)H-dependent reductive aminase from Rhodococcus erythropolis. Journal of the American Chemical Society, 146(51), 35467-35475. [Link]

-

ResearchGate. (n.d.). Structure, Activity and Stereoselectivity of NADPH-Dependent Oxidoreductases Catalysing the S-Selective Reduction of the Imine Substrate 2-Methylpyrroline. Retrieved January 9, 2026, from [Link]

-

Aghapour, Z., Ghorbanpour, M., & Mohammadi, M. (2020). Isolation, serological and molecular methods in screening of Burkholderia mallei in East Azerbaijan province, Iran. BMC research notes, 13(1), 1-6. [Link]

Sources

- 1. This compound and 4-Hydroxythis compound Production by Aspergillus ochraceus Wilhelm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspergillus ochraceus - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Terrein biosynthesis in Aspergillus terreus and its impact on phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An In Planta-Expressed Polyketide Synthase Produces (R)-Mellein in the Wheat Pathogen Parastagonospora nodorum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of NADPH-associated keto-reducing domain on substrate entry into 6-hydroxythis compound synthase, a multifunctional polyketide synthetic enzyme involved in phytoalexin biosynthesis in carrot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Derailment product in NADPH-dependent synthesis of a dihydroisocoumarin 6-hydroxythis compound by elicitor-treated carrot cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of phosphate residue of NADPH on the interaction between catalytic domains of a multifunctional polyketide synthetic enzyme 6-hydroxythis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]

- 15. Hidden Function of Catalytic Domain in 6-Methylsalicylic Acid Synthase for Product Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A CRISPR/Cas9-mediated gene knockout system in Aspergillus luchuensis mut. kawachii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Heterologous expression of a single fungal HR-PKS leads to the formation of diverse 2-alkenyl-tetrahydropyrans in model fungi - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Heterologous production of fungal secondary metabolites in Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Secondary metabolite profiling, growth profiles and other tools for species recognition and important Aspergillus mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Mechanism of Mellein: A Technical Guide for Researchers

Abstract

Mellein, a dihydroisocoumarin produced by various fungi and bacteria, has garnered significant interest for its broad-spectrum antifungal properties. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action against pathogenic fungi. Synthesizing data from biochemical and molecular studies, we delineate a multi-target operational model for this compound, encompassing the disruption of cell membrane integrity, inhibition of critical cell wall biosynthetic enzymes, induction of oxidative stress through the generation of reactive oxygen species (ROS), and interference with key cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the mechanistic intricacies but also detailed experimental protocols to facilitate further investigation into this promising natural antifungal agent.

Introduction to this compound: A Promising Antifungal Scaffold

This compound is a naturally occurring phenolic compound belonging to the 3,4-dihydroisocoumarin class of secondary metabolites.[1][2] First isolated in 1933 from the fungus Aspergillus melleus, it has since been identified in a diverse range of microorganisms.[1] The growing concern over the emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound and its derivatives have demonstrated significant inhibitory activity against a variety of plant pathogenic fungi, including Botrytis cinerea, Colletotrichum gloeosporioides, and Rhizoctonia solani, making them attractive candidates for the development of new agrochemicals and potentially clinical therapeutics.[3]

This guide will dissect the multifaceted antifungal mechanism of this compound, providing a granular view of its interaction with fungal cells at the molecular and cellular levels.

The Multi-Pronged Antifungal Strategy of this compound

Current research suggests that this compound does not rely on a single mode of action but rather employs a sophisticated, multi-pronged attack on fungal cells. This multi-target approach is advantageous as it can reduce the likelihood of the rapid development of fungal resistance. The primary mechanisms of action are detailed below.

Disruption of Fungal Cell Membrane Integrity

The fungal cell membrane, rich in the unique sterol ergosterol, is a critical barrier and a primary target for many antifungal drugs.[4][5][6][7] Phenolic compounds, like this compound, are known to interfere with membrane structure and function.[8] While the direct interaction of this compound with ergosterol is an area of active investigation, the prevailing hypothesis is that its lipophilic nature allows it to intercalate into the lipid bilayer, leading to a cascade of detrimental effects:

-

Altered Membrane Fluidity and Permeability: Insertion of this compound into the membrane can disrupt the tightly packed phospholipid bilayer, increasing membrane fluidity and permeability.[4] This can lead to the leakage of essential intracellular components, such as ions and small metabolites, and disrupt the electrochemical gradients necessary for cellular processes.

-

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can impair the function of integral membrane proteins, including enzymes crucial for nutrient transport and signaling.

Experimental Workflow: Assessing Membrane Permeabilization

A common method to evaluate membrane permeabilization is the SYTOX Green uptake assay. SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and emits a strong green fluorescence.

Caption: Workflow for SYTOX Green membrane permeability assay.

Detailed Protocol: SYTOX Green Assay

-

Fungal Cell Preparation: Grow the target fungus in an appropriate liquid medium to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the cells to a standardized density.

-

Treatment: In a 96-well microplate, add the fungal cell suspension to wells containing serial dilutions of this compound. Include a negative control (no this compound) and a positive control (e.g., a known membrane-disrupting agent like melittin).

-

Dye Addition: Add SYTOX Green to each well to a final concentration of 1-5 µM.

-

Incubation: Incubate the plate in the dark at an appropriate temperature for 30-60 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 480 nm and 530 nm, respectively.

-

Data Analysis: An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization.

Impairment of Fungal Cell Wall Synthesis

The fungal cell wall is a dynamic and essential structure, primarily composed of chitin and β-glucans, that provides structural support and protection.[9][10] Inhibition of the enzymes responsible for the synthesis of these components is a proven antifungal strategy. This compound is hypothesized to interfere with cell wall synthesis through the inhibition of key enzymes such as:

-

Chitin Synthase: This enzyme is responsible for the polymerization of N-acetylglucosamine to form chitin chains.

-

β-(1,3)-Glucan Synthase: This enzyme complex synthesizes the β-(1,3)-glucan polymers that form the core of the cell wall.

The disruption of cell wall synthesis leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.

Signaling Pathway Implication: The Cell Wall Integrity (CWI) Pathway

Damage to the cell wall is sensed by transmembrane proteins that activate the Cell Wall Integrity (CWI) signaling pathway, a highly conserved MAPK cascade in fungi.[11][12][13][14][15] This pathway attempts to compensate for the damage by upregulating the expression of cell wall synthesis genes. The sustained activation of the CWI pathway in the presence of an inhibitor like this compound can be an indicator of cell wall stress.

Caption: this compound-induced activation of the CWI pathway.

Experimental Approach: Enzyme Inhibition Assays

To confirm the inhibition of cell wall synthesizing enzymes, in vitro assays using purified or semi-purified enzymes can be performed.

Detailed Protocol: Chitin Synthase Inhibition Assay (Simplified)

-

Enzyme Preparation: Prepare a microsomal fraction containing chitin synthase from the target fungus.

-

Reaction Mixture: In a reaction tube, combine the enzyme preparation, a buffer solution, and varying concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding the radiolabeled substrate, UDP-[¹⁴C]-N-acetylglucosamine.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized [¹⁴C]-chitin.

-

Quantification: Wash the precipitate to remove unincorporated substrate and measure the radioactivity using a scintillation counter.

-

Data Analysis: A decrease in radioactivity in the presence of this compound indicates inhibition of chitin synthase.

Induction of Oxidative Stress

This compound, like many phenolic compounds, can induce the production of Reactive Oxygen Species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), within fungal cells.[16][17] This leads to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed.

Mitochondrial Dysfunction and ROS Generation

The primary site of ROS production is the mitochondrial respiratory chain.[18][19] this compound may disrupt mitochondrial function by:

-

Inhibiting Electron Transport Chain Complexes: This can lead to the "leakage" of electrons, which then react with molecular oxygen to form superoxide anions.

-

Depolarizing the Mitochondrial Membrane: A loss of the mitochondrial membrane potential can further impair ATP synthesis and increase ROS production.[20]

The accumulation of ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis or programmed cell death.[20]

Caption: this compound-induced oxidative stress and apoptosis.

Experimental Protocol: Detection of Intracellular ROS

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.

-

Cell Treatment: Treat fungal cells with various concentrations of this compound for a defined period.

-

Probe Loading: Incubate the treated cells with DCFH-DA. DCFH-DA is non-fluorescent and cell-permeable.

-

ROS-Mediated Oxidation: Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.

-

Data Analysis: An increase in fluorescence is proportional to the level of intracellular ROS.

Interference with Fungal Gene Expression and Signaling

This compound can modulate the expression of genes involved in fungal virulence and development. For instance, 5-methylthis compound has been shown to inhibit Sirtuin A (SirA), a histone deacetylase involved in fungal growth and secondary metabolite production.[2] By altering the epigenetic landscape, this compound can have broad effects on fungal physiology.

Experimental Approach: Gene Expression Analysis

Quantitative real-time PCR (qPCR) is a powerful technique to study the effect of this compound on the expression of specific genes.[21]

Detailed Protocol: qPCR for Gene Expression Analysis

-

RNA Extraction: Treat fungal cells with this compound and extract total RNA at different time points.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using primers specific for the target genes (e.g., genes involved in cell wall synthesis, stress response, or virulence) and a reference gene for normalization.

-

Data Analysis: Analyze the qPCR data to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls.

Data Presentation and Interpretation

To facilitate the comparison of the antifungal activity of this compound and its derivatives, quantitative data should be summarized in clearly structured tables.

Table 1: Antifungal Activity of this compound and its Derivatives against Plant Pathogenic Fungi

| Compound | Fungal Species | IC₅₀ (µg/mL) | Reference |

| 5-Methylthis compound | Botrytis cinerea | 34.59 ± 1.03 | [3] |

| 5-Methylthis compound | Colletotrichum gloeosporioides | 44.76 ± 1.03 | [3] |

| 5-Methylthis compound | Cercospora beticola | Not specified | [3] |

| 5-Methylthis compound | Rhizoctonia solani | Not specified | [3] |

| (R)-(-)-Mellein | Botrytis cinerea | < 50 | [2] |

| (R)-(-)-Mellein | Fulvia fulva | < 50 | [2] |

Conclusion and Future Directions

This compound exhibits a complex and potent antifungal mechanism of action, targeting multiple essential cellular processes in fungi. Its ability to disrupt the cell membrane, inhibit cell wall synthesis, induce oxidative stress, and modulate gene expression makes it a compelling candidate for the development of novel antifungal agents. The multi-target nature of this compound's activity may also circumvent the rapid emergence of resistance, a significant challenge in current antifungal therapy.

Future research should focus on:

-

Identifying Specific Molecular Targets: Elucidating the precise enzymes and proteins that this compound directly interacts with will provide a more detailed understanding of its mechanism.

-

In Vivo Efficacy Studies: Evaluating the antifungal activity of this compound in animal and plant models of fungal infection is crucial to assess its therapeutic potential.

-

Structure-Activity Relationship Studies: Synthesizing and testing this compound derivatives can lead to the development of compounds with enhanced antifungal activity and improved pharmacological properties.

-

Investigating Resistance Mechanisms: Understanding how fungi might develop resistance to this compound will be important for its long-term application.

By continuing to unravel the intricate details of this compound's antifungal action, the scientific community can pave the way for the development of a new generation of effective and durable antifungal therapies.

References

- Agrios, G. N. (2005). Plant Pathology (5th ed.). Elsevier Academic Press.

-

Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds. Biomolecules, 10(5), 772. [Link]

-

Simonetti, G., et al. (2020). Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. Molecules, 25(16), 3746. [Link]

- Lattanzio, V., Lattanzio, V. M. T., & Cardinali, A. (2006). Role of phenolics in the resistance mechanisms of plants against fungal pathogens and insects. Phytochemistry: Advances in Research, 661-703.

-

Simonetti, G., et al. (2020). Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. Molecules, 25(16), 3746. [Link]

-

Park, H. J., et al. (2014). Melittin triggers apoptosis in Candida albicans through the reactive oxygen species-mediated mitochondria/caspase-dependent pathway. FEMS microbiology letters, 355(1), 36–42. [Link]

-

Thevissen, K., et al. (2000). A Protocol for Screening Inhibitors of the Fungal Sphingolipid-Metabolizing Enzyme Ceramide Synthase. STAR Protocols, 1(2), 100085. [Link]

-

Fortwendel, J. R. (2017). The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production. Toxins, 9(12), 403. [Link]

- Levin, D. E. (2011). Analysis of Fungal Gene Expression by Real Time Quantitative PCR. In Methods in molecular biology (Vol. 722, pp. 25–34). Humana Press.

-

Thevissen, K., et al. (2020). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR protocols, 1(2), 100085. [Link]

- Meyer, V., et al. (2012). Laboratory Protocols in Fungal Biology. In Laboratory Protocols in Fungal Biology (pp. 229-241). Springer.

- Tomar, P., et al. (2024). Structural characterization, in-silico studies, and antifungal activity of 5-methylthis compound isolated from endophytic Alternaria burnsii. 3 Biotech, 14(12), 333.

-

FungiExpresZ: an intuitive package for fungal gene expression data analysis, visualization and discovery. (2023). NAR Genomics and Bioinformatics, 5(1), lqad012. [Link]

-

Ferreira, I. C., et al. (2010). Reactive oxygen species and antioxidant properties from mushrooms. Current medicinal chemistry, 17(20), 2292–2302. [Link]

- Inhibition of Fungal Enzymes Responsible for Cell Wall Formation. (2024).

- Fungal gene expression during infection.

-

Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds. Biomolecules, 10(5), 772. [Link]

- Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC). (2011).

- Hammel, K. E., et al. (2002). Reactive oxygen species as agents of wood decay by fungi. Enzyme and Microbial Technology, 30(4), 445-453.

-

White-rot fungi scavenge reactive oxygen species, which drives pH-dependent exo-enzymatic mechanisms and promotes CO2 efflux. (2023). Frontiers in Microbiology, 14, 1184333. [Link]

- Phenolic Compounds Present in Medicinal Mushroom Extracts Generate Reactive Oxygen Species in Human Cells In Vitro. (2010). International Journal of Medicinal Mushrooms, 12(4), 341-352.

-

Analysis of gene expression changes in Trichophyton rubrum after skin interaction. (2009). Microbiology, 155(Pt 7), 2376–2385. [Link]

-

Thevissen, K., et al. (1999). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 65(12), 5451-5458. [Link]

- The role of phospholipid composition and ergosterol presence in the adaptation of fungal membranes to harsh environmental conditions–membrane modeling study. (2021).

-

Deleu, M., et al. (2003). Interactions of the antifungal mycosubtilin with ergosterol-containing interfacial monolayers. Biophysical journal, 85(4), 2465–2475. [Link]

-

Advanced genetic techniques in fungal pathogen research. (2024). Frontiers in Fungal Biology, 5, 1370002. [Link]

-

Enzymes That Hydrolyze Fungal Cell Wall Polysaccharides. The Carbonhydrate Constitution of Mycodextranse, an Endo-Alpha (1 Yields 4)-D-glucanase From Pencillium Melinii. (1975). The Journal of biological chemistry, 250(14), 5295–5303. [Link]

- Melleins—Intriguing Natural Compounds. (2020).

-

Effect of ergosterol on the fungal membrane properties. All-atom and coarse-grained molecular dynamics study. (2020). Biochimica et biophysica acta. Biomembranes, 1862(10), 183389. [Link]

- Enzyme Inhibitors in Antifungal and Antiparasitic Therapy. (n.d.). BOC Sciences.

-

Ergosterol distribution controls surface structure formation and fungal pathogenicity. (2021). mBio, 12(4), e01311-21. [Link]

- Reactive oxygen species in phytopathogenic fungi: signaling, development, and disease. (2012).

-

Enzymes that hydrolyze fungal cell wall polysaccharides. II. Purification and properties of mycodextranase, an endo- -D-(1 leads to 4) glucanase from Penicillium melinii. (1971). The Journal of biological chemistry, 246(22), 6722–6736. [Link]

-

The Multifunctional Fungal Ergosterol. (2018). mBio, 9(5), e01749-18. [Link]

- Special Issue “The Fungal Cell Wall Integrity P

-

System-level impact of mitochondria on fungal virulence: to metabolism and beyond. (2015). FEMS yeast research, 15(7), fov074. [Link]

- Special Issue : The Fungal Cell Wall Integrity P

- Laboratory Protocols in Fungal Biology. (n.d.). Scribd.

-

Mitochondrial Reactive Oxygen Species Regulate Fungal Protease-Induced Inflammatory Responses. (2017). Toxicology, 378, 10-19. [Link]

- Guidelines for cell viability assays. (2019).

-

Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways. (2016). Eukaryotic cell, 15(8), 896–905. [Link]

-

Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. (2016). Journal of visualized experiments : JoVE, (111), 53974. [Link]

-

Role of reactive oxygen species in fungal cellular differentiations. (2011). Developmental biology, 358(1), 1–9. [Link]

- The Fungal Cell Wall Integrity P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of ergosterol on the fungal membrane properties. All-atom and coarse-grained molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymes that hydrolyze fungal cell wall polysaccharides. The carbonhydrate constitution of mycodextranse, an endo-alpha (1 yields 4)-D-glucanase from Pencillium melinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymes that hydrolyze fungal cell wall polysaccharides. II. Purification and properties of mycodextranase, an endo- -D-(1 leads to 4) glucanase from Penicillium melinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Reactive oxygen species and antioxidant properties from mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. System-level impact of mitochondria on fungal virulence: to metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitochondrial reactive oxygen species regulate fungal protease-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Melittin triggers apoptosis in Candida albicans through the reactive oxygen species-mediated mitochondria/caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Total Synthesis of (R)-(-)-Mellein

Abstract

(R)-(-)-Mellein, a naturally occurring 3,4-dihydroisocoumarin, has garnered significant attention due to its diverse biological activities, including phytotoxic, antimicrobial, and herbicidal properties.[1][2][3][4] First isolated from the fungus Aspergillus melleus in 1933, this secondary metabolite is produced by a wide array of fungi, plants, and insects.[1][5] The chiral center at the C3 position presents a considerable challenge and a key strategic consideration in its total synthesis. This guide provides a comprehensive overview of prominent and effective strategies for the enantioselective total synthesis of (R)-(-)-Mellein, intended for researchers, medicinal chemists, and professionals in drug development. We will dissect various synthetic approaches, elucidating the rationale behind key transformations, providing detailed experimental protocols, and offering insights into the stereochemical control that is central to achieving the desired enantiomer.

Introduction: The Significance and Challenge of (R)-(-)-Mellein

(R)-(-)-Mellein, also known as ochracin, belongs to the polyketide family of natural products.[1][6] Its biosynthesis proceeds via a polyketide synthase (PKS) pathway, a highly efficient enzymatic assembly line that constructs the molecule with perfect stereocontrol.[4][7][8] In the laboratory, replicating this efficiency and enantioselectivity is the primary objective. The core structure features an isochroman-1-one (3,4-dihydroisocoumarin) scaffold with a hydroxyl group at C8 and a methyl group at C3 in the (R) configuration.

The development of asymmetric syntheses for this scaffold is of high interest, not only for accessing Mellein itself but also for creating analogues with potentially enhanced biological activities.[9] This guide explores several field-proven strategies that address the central challenge: the stereoselective construction of the C3 chiral center.

General Retrosynthetic Considerations

A logical disconnection of the this compound structure reveals several potential synthetic pathways. The lactone functionality is a key feature, suggesting that a late-stage lactonization or a Baeyer-Villiger oxidation could be effective. The C-C bond between C4 and C4a can be formed via intramolecular acylation, while the crucial C3-C4 bond and the C3 stereocenter can be established through asymmetric aldol-type reactions or by using chiral building blocks.

Caption: Workflow for this compound synthesis via Mukaiyama aldol reaction.

Experimental Protocol: Asymmetric Aldol Addition

Materials:

-

Chiral copper(II)-bis(oxazoline) complex catalyst

-

2-Methoxybenzaldehyde

-

1-(tert-Butyldimethylsilyloxy)-1-methoxypropene (silyl ketene acetal)

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃)

-

p-Toluenesulfonic acid (p-TsOH)

Procedure:

-

Aldol Reaction: To a solution of the chiral copper(II) complex (5 mol%) in anhydrous DCM at -78 °C under an argon atmosphere, add 2-methoxybenzaldehyde (1.0 equiv). Stir for 15 minutes.

-

Slowly add the silyl ketene acetal (1.2 equiv) dropwise over 30 minutes.

-

Allow the reaction to stir at -78 °C for 12 hours. Monitor by TLC for the consumption of the aldehyde.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and allow it to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the chiral β-hydroxy ester.

-

Deprotection & Lactonization: Dissolve the purified ester in anhydrous DCM and cool to -78 °C. Add BBr₃ (1.5 equiv) dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C for 1 hour.

-

Quench carefully with water and extract with ethyl acetate. The crude phenolic acid is then dissolved in toluene with a catalytic amount of p-TsOH.

-

Heat the mixture to reflux with a Dean-Stark trap for 4 hours to effect lactonization.

-